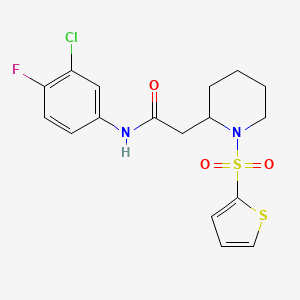
1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is an intricate organic compound characterized by its multi-ring structure comprising an indole core, a piperidine ring, and a morpholine moiety. The compound's complex architecture suggests that it might exhibit interesting biochemical properties, making it a subject of study in various research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide typically begins with the preparation of the indole core, followed by strategic functionalization to introduce the piperidine and morpholine groups.
Indole Synthesis: Starting with a substrate such as 2-nitrotoluene, the Fischer indole synthesis can be employed, involving acid-catalyzed reaction with phenylhydrazine to yield indole.
Acylation: Introducing the oxoacetyl group through acylation reactions using appropriate reagents like acetic anhydride.
Piperidine Introduction: Coupling the acylated indole with a piperidine derivative via a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Morpholine Attachment: Finally, incorporating the morpholine group through alkylation or similar reactions, ensuring all functional groups are correctly positioned.
Industrial Production Methods: In an industrial context, the compound could be synthesized using automated peptide synthesizers for precise control over reaction conditions. Flow chemistry methods might also be applied to enhance reaction efficiency and yield, reducing the need for extensive purification steps.
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: Potential sites for oxidation include the indole and piperidine rings, where oxidizing agents like potassium permanganate (KMnO4) might be employed.
Reduction: The carbonyl groups present can be reduced using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution on the indole ring using reagents like halogenating agents or sulfonation reagents.
Condensation: The amide groups can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2), sulfonating agents like sulfuric acid (H2SO4).
Condensation: Aldehydes, ketones, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced amines.
Substitution: Halogenated derivatives, sulfonated products.
Condensation: Schiff bases, imines.
Scientific Research Applications
1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide finds applications across various scientific fields:
Chemistry: Used in synthetic organic chemistry as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Could serve as a scaffold for designing drugs targeting specific biochemical pathways.
Industry: Its functional groups make it a candidate for developing new materials or catalysts.
Mechanism of Action
The compound's mechanism of action is highly dependent on its application. Generally, it may act by interacting with specific proteins or enzymes, modulating their activity. The indole ring is known to be involved in molecular recognition processes, the morpholine group can enhance solubility, and the piperidine ring might confer binding affinity to target sites.
Molecular Targets: Enzymes, receptors, protein kinases.
Pathways Involved: Could participate in signaling pathways, enzyme inhibition, or receptor binding.
Similar Compounds
1-(2-(1-(2-piperidinyl-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
1-(2-(1-(2-thiomorpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
Uniqueness
What sets 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide apart is the presence of the morpholine ring, which can enhance the molecule's pharmacokinetic properties, such as solubility and bioavailability, making it a potentially valuable lead compound in drug discovery.
Hopefully, this gives you a deep dive into the compound. Anything else catching your interest?
Properties
IUPAC Name |
1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-21(29)15-5-7-25(8-6-15)22(30)20(28)17-13-26(18-4-2-1-3-16(17)18)14-19(27)24-9-11-31-12-10-24/h1-4,13,15H,5-12,14H2,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUMJDWWRIMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2782635.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)



